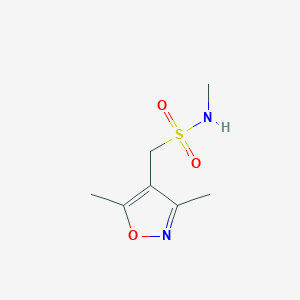

1-(Dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide

CAS No.:

Cat. No.: VC17747337

Molecular Formula: C7H12N2O3S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O3S |

|---|---|

| Molecular Weight | 204.25 g/mol |

| IUPAC Name | 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanesulfonamide |

| Standard InChI | InChI=1S/C7H12N2O3S/c1-5-7(6(2)12-9-5)4-13(10,11)8-3/h8H,4H2,1-3H3 |

| Standard InChI Key | BLQUSTXJAYIYER-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)CS(=O)(=O)NC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates two key components:

-

1,2-Oxazole ring: A five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 2, respectively. The dimethyl substitution at positions 3 and 5 enhances steric and electronic effects, influencing reactivity and stability .

-

Methanesulfonamide group: The sulfonamide (-SO₂NH-) linkage connects the oxazole ring to an N-methyl group, introducing polarity and potential hydrogen-bonding capabilities critical for biological interactions .

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

Synthetic Methodologies

Gold-Catalyzed Oxazole Formation

The synthesis of 1,2-oxazole derivatives often employs transition-metal catalysis. A representative approach involves:

-

Ynamide Preparation: Reaction of N-methylmethanesulfonamide with bromoethynylbenzene in the presence of CuSO₄ and 1,10-phenanthroline yields intermediate ynamides .

-

Cyclization: Gold(I) catalysts (e.g., IPrAuNTf₂) facilitate nitrene transfer to form the oxazole ring, as demonstrated in the synthesis of functionalized oxazoles .

Critical Reaction Conditions:

-

Temperature: 80–100°C under inert atmosphere (argon).

-

Solvents: Toluene or dichloromethane.

Physicochemical and Stability Profiling

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonamides reveals decomposition temperatures >200°C, suggesting robustness under standard storage conditions .

Solubility and Formulation Challenges

-

Aqueous Solubility: Limited (<1 mg/mL in water at 25°C) due to hydrophobic oxazole and methyl groups .

-

Formulation Strategies: Use of co-solvents (e.g., PEG 400) or micellar encapsulation to enhance bioavailability .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s modular structure allows for derivatization at the sulfonamide nitrogen or oxazole positions to enhance selectivity or potency .

-

Combination Therapies: Potential synergy with beta-lactam antibiotics in overcoming bacterial resistance mechanisms .

Material Science

Oxazole-sulfonamide hybrids may serve as ligands in catalytic systems or monomers for high-performance polymers due to their thermal stability and electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume